Tecalcet

Description

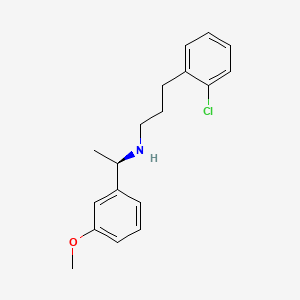

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQUCWXZCKWZBP-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164084 | |

| Record name | Tecalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148717-54-8 | |

| Record name | Tecalcet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecalcet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tecalcet's Mechanism of Action on the Calcium-Sensing Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Tecalcet, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This compound enhances the sensitivity of the CaSR to extracellular calcium, thereby reducing parathyroid hormone (PTH) secretion. This document details the molecular interactions of this compound with the CaSR, the subsequent downstream signaling cascades, quantitative data from relevant assays, and detailed experimental protocols for in vitro and in vivo studies. The information is intended to support further research and development in the field of CaSR-targeted therapeutics.

Introduction to the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]e).[1] Structurally, the CaSR is a homodimer, with each protomer consisting of a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane (7TM) domain.[3][4] Activation of the CaSR by increased [Ca²⁺]e triggers intracellular signaling pathways that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).

This compound: A Positive Allosteric Modulator of the CaSR

This compound (also known as R-568) is an orally active, small molecule that acts as a positive allosteric modulator (PAM) of the CaSR. Unlike orthosteric agonists that bind to the primary ligand-binding site, this compound binds to an allosteric site within the 7TM domain of the receptor. This binding event does not directly activate the receptor but rather enhances its sensitivity to the endogenous ligand, extracellular calcium. The practical outcome of this modulation is a leftward shift in the concentration-response curve for extracellular calcium, meaning the receptor is activated at lower calcium concentrations.

Molecular Mechanism of Action

Binding of this compound to the CaSR Transmembrane Domain

Recent cryo-electron microscopy (cryo-EM) and molecular docking studies have elucidated the binding pocket of arylalkylamine PAMs, including compounds structurally related to this compound, within the 7TM domain of the CaSR. This compound binds at the protein-lipid interface of the 7TM bundle. Key interactions involve specific amino acid residues that stabilize the active conformation of the receptor.

Studies on similar calcimimetics like cinacalcet have identified critical residues for binding, which are likely conserved for this compound. These include:

-

Glutamic acid (E837) in transmembrane helix 7 (TM7), which forms an ion-pair with the cationic amine of the modulator.

-

Glutamine (Q681) in TM3, which forms a hydrogen bond.

-

Hydrophobic interactions with residues such as Phenylalanine (F684) in TM3 and Tryptophan (W818) in TM6 contribute to the binding affinity.

The binding of this compound to this allosteric site induces a conformational change in the 7TM domain, which is transmitted to the intracellular loops, facilitating the coupling and activation of G-proteins.

Downstream Signaling Pathways

Activation of the CaSR by calcium, potentiated by this compound, initiates a cascade of intracellular signaling events through multiple G-protein-dependent and -independent pathways.

-

Gq/11 Pathway: This is the primary signaling pathway activated by the CaSR. Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i). The subsequent rise in [Ca²⁺]i is a key signal for the inhibition of PTH secretion. DAG, along with the increased [Ca²⁺]i, activates protein kinase C (PKC).

-

Gi/o Pathway: The CaSR also couples to the Gi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels further contribute to the suppression of PTH gene transcription and secretion.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CaSR activation can also stimulate the MAPK (ERK1/2) pathway. This can occur through both G-protein-dependent mechanisms (downstream of Gq/11 and Gi/o) and G-protein-independent mechanisms involving β-arrestin.

-

β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the activated CaSR can recruit β-arrestins. β-arrestins not only mediate receptor desensitization and internalization but can also act as scaffolds for signaling complexes, including those of the MAPK pathway, leading to sustained signaling.

Quantitative Data

The following table summarizes key quantitative data for this compound's effect on CaSR activation.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC₅₀ | 0.61 ± 0.04 mM (for extracellular Ca²⁺ in the presence of 0.1-100 nM this compound) | Not specified | Intracellular Calcium Mobilization | |

| EC₅₀ | 80 nM | CHO cells expressing human CaSR | Luciferase Reporter Gene Assay |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to CaSR activation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well black-walled, clear-bottom plates

-

Fluo-4 AM dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

This compound

-

Calcium chloride (CaCl₂)

-

Fluorescence plate reader (e.g., FLIPR, FlexStation)

Methodology:

-

Cell Culture: Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight.

-

Dye Loading Solution Preparation: Prepare a Fluo-4 AM stock solution (e.g., 1 mM in DMSO). For the loading buffer, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS containing 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before adding to the buffer.

-

Cell Loading: Remove the growth medium from the cells and wash once with HBSS. Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

Compound Plate Preparation: Prepare a plate containing various concentrations of this compound and a range of CaCl₂ concentrations in HBSS.

-

Fluorescence Measurement: Place the cell plate into a fluorescence plate reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

-

Assay Procedure:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the this compound solution to the wells and incubate for a specified period.

-

Add the CaCl₂ solution to stimulate the receptor.

-

Record the fluorescence intensity over time to measure the increase in intracellular calcium.

-

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of CaCl₂ in the presence and absence of different concentrations of this compound to generate concentration-response curves and determine EC₅₀ values.

Parathyroid Hormone (PTH) Secretion Assay

This protocol outlines an in vitro method to measure the effect of this compound on PTH secretion from dispersed bovine or human parathyroid cells.

Materials:

-

Fresh parathyroid tissue

-

Collagenase and DNase

-

Culture medium (e.g., RPMI 1640)

-

Bovine Serum Albumin (BSA)

-

This compound

-

Calcium chloride (CaCl₂)

-

PTH ELISA kit

-

Microplate reader

Methodology:

-

Parathyroid Cell Isolation:

-

Mince fresh parathyroid tissue into small fragments.

-

Digest the tissue with a solution of collagenase and DNase in a buffered salt solution at 37°C with gentle agitation until a single-cell suspension is obtained.

-

Filter the cell suspension to remove undigested tissue and wash the cells with culture medium.

-

-

Cell Culture and Treatment:

-

Resuspend the isolated parathyroid cells in culture medium containing BSA and varying concentrations of CaCl₂.

-

Aliquot the cell suspension into tubes or multi-well plates.

-

Add different concentrations of this compound or vehicle control to the cells.

-

Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).

-

-

Sample Collection: After incubation, centrifuge the cell suspensions to pellet the cells. Collect the supernatant, which contains the secreted PTH.

-

PTH Measurement:

-

Quantify the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions. This typically involves:

-

Adding standards, controls, and samples to antibody-coated microplate wells.

-

Incubating with a biotinylated detection antibody and then a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

-

Data Analysis: Generate a standard curve from the absorbance values of the PTH standards. Use this curve to determine the PTH concentration in the experimental samples. Plot the PTH concentration against the concentrations of CaCl₂ and this compound to assess the inhibitory effect.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for the CaSR using a radiolabeled allosteric modulator.

Materials:

-

Cell membranes prepared from cells overexpressing the CaSR

-

Radiolabeled allosteric modulator (e.g., [³H]-labeled compound)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and CaCl₂)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing the CaSR in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled allosteric modulator, and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a known CaSR allosteric modulator.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways activated by the CaSR upon stimulation by extracellular calcium and positive allosteric modulation by this compound.

Experimental Workflow

Caption: A typical experimental workflow for characterizing the mechanism of action of a CaSR positive allosteric modulator like this compound.

Conclusion

This compound represents a significant therapeutic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action is centered on enhancing the receptor's sensitivity to extracellular calcium, which it achieves by binding to a distinct allosteric site within the 7TM domain. This potentiation of CaSR activity leads to the activation of well-defined downstream signaling pathways, primarily the Gq/11 and Gi/o pathways, resulting in a robust suppression of PTH secretion. The detailed understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the continued development of novel calcimimetics with improved therapeutic profiles. This guide provides a foundational resource for researchers dedicated to advancing the field of CaSR pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]

- 3. Structural insights into the activation of human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric activation of the calcium-sensing receptor homodimer - PMC [pmc.ncbi.nlm.nih.gov]

Tecalcet (R-568): A Technical Guide on its Biological Function in Parathyroid Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecalcet (also known as R-568 or NPS R-568) is a potent, second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on parathyroid cells. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This technical guide provides an in-depth overview of the biological function of this compound in parathyroid cells, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating the underlying signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action and therapeutic potential of this calcimimetic agent.

Introduction: The Role of the Calcium-Sensing Receptor in Parathyroid Function

The parathyroid glands are central to calcium homeostasis, primarily through the secretion of parathyroid hormone (PTH). The chief cells of the parathyroid gland express the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that monitors and responds to fluctuations in extracellular calcium concentrations.[1][2] When extracellular calcium levels are low, the CaSR is inactive, leading to the secretion of PTH. PTH then acts on bone, kidneys, and the intestine to increase serum calcium levels. Conversely, when calcium levels are elevated, calcium ions bind to and activate the CaSR, initiating intracellular signaling cascades that inhibit PTH secretion, thus forming a negative feedback loop.[3]

In conditions such as secondary hyperparathyroidism, often associated with chronic kidney disease, this regulatory mechanism is impaired, leading to excessive PTH secretion and subsequent mineral and bone disorders. Calcimimetics are a class of therapeutic agents designed to address this by allosterically modulating the CaSR, making it more sensitive to extracellular calcium.[3][4] this compound (R-568) is a calcimimetic that has been investigated for its potent and selective activity on the parathyroid CaSR.

Molecular Mechanism of Action of this compound

This compound is a positive allosteric modulator of the CaSR. This means it does not directly activate the receptor on its own but binds to a site distinct from the orthosteric calcium-binding site. This binding induces a conformational change in the receptor that increases its affinity for extracellular calcium. Consequently, the CaSR is activated at lower calcium concentrations than would normally be required, leading to a leftward shift in the calcium-concentration response curve for PTH inhibition.

The activation of the CaSR by this compound in parathyroid cells triggers downstream signaling pathways, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. The resulting increase in intracellular calcium concentration is a key signal for the inhibition of PTH synthesis and secretion.

Signaling Pathway of this compound Action in Parathyroid Cells

References

- 1. "Establishment and characterization of long-term human primary parathyr" by Gurjeet Kaur, Sanjay Kumar Bhadada et al. [scholarlycommons.henryford.com]

- 2. brainvta.tech [brainvta.tech]

- 3. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Tecalcet and the Regulation of Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tecalcet (also known as R-568), a small molecule positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This compound represents a therapeutic approach for diseases characterized by excessive parathyroid hormone (PTH) secretion, such as secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This document details the mechanism of action of this compound, its role within the broader context of calcium homeostasis, and presents available preclinical data. Due to the limited availability of public human clinical trial data for this compound, this guide also includes clinical data from other calcimimetics, such as cinacalcet and etelcalcetide, to provide a clinical context for the expected efficacy and safety profile of this drug class. Detailed experimental protocols for key assays and diagrammatic representations of relevant signaling pathways and experimental workflows are provided to support further research and development in this area.

Introduction to Calcium Homeostasis

Calcium is a critical second messenger and a vital element for numerous physiological processes, including neuromuscular function, blood coagulation, and bone metabolism.[1][2] The maintenance of stable extracellular calcium concentrations is therefore tightly regulated by a complex interplay of hormones and signaling pathways primarily involving the parathyroid glands, kidneys, intestine, and bone.[3][4] The key hormonal regulators are Parathyroid Hormone (PTH), calcitriol (1,25-dihydroxyvitamin D3), and to a lesser extent, calcitonin.[1]

A central player in this regulatory network is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) expressed on the surface of parathyroid chief cells. The CaSR detects minute fluctuations in extracellular calcium levels and, in response, modulates the synthesis and secretion of PTH. In conditions such as chronic kidney disease, impaired phosphate excretion and reduced calcitriol production lead to hypocalcemia, stimulating the parathyroid glands to produce excessive amounts of PTH, a condition known as secondary hyperparathyroidism (SHPT). Chronically elevated PTH levels can lead to significant bone disease and cardiovascular complications.

This compound: A Positive Allosteric Modulator of the CaSR

This compound is an orally active, small molecule calcimimetic that acts as a positive allosteric modulator of the CaSR. This means that this compound does not directly activate the receptor but enhances its sensitivity to extracellular calcium. By binding to a site distinct from the calcium-binding domain, this compound induces a conformational change in the CaSR, making it more responsive to ambient calcium levels. This increased sensitivity leads to a leftward shift in the concentration-response curve for extracellular calcium, effectively lowering the set-point for PTH secretion. The ultimate pharmacological effect is the suppression of PTH synthesis and release from the parathyroid glands, thereby lowering serum calcium and phosphorus levels.

Chemical Properties

| Property | Value |

| IUPAC Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine |

| Molecular Formula | C18H22ClNO |

| Molecular Weight | 303.8 g/mol |

| CAS Number | 148717-54-8 |

Source: PubChem CID 158797

Signaling Pathways

Calcium-Sensing Receptor (CaSR) Signaling

The CaSR, upon activation by extracellular calcium or potentiation by a calcimimetic like this compound, couples to multiple intracellular G-protein signaling pathways to inhibit PTH secretion. The primary pathways involved are the Gq/11 and Gi/o pathways.

Figure 1: CaSR Signaling Pathway. This diagram illustrates the major signaling cascades initiated by the activation of the Calcium-Sensing Receptor (CaSR), leading to the inhibition of Parathyroid Hormone (PTH) secretion.

Quantitative Data

Preclinical Efficacy of this compound (R-568) in Rats

The following table summarizes the dose-dependent effects of this compound on serum PTH and parathyroid cell proliferation in a rat model of renal insufficiency.

| Dosage | Administration | Change in Serum PTH | Reduction in BrdU-positive PT cells |

| 1.5 mg/kg | Orally, twice daily for 4 days | Dose-dependent reduction | 20% |

| 15 mg/kg | Orally, twice daily for 4 days | Dose-dependent reduction | 50% |

Source: Wada, M., et al. (1997)

Clinical Efficacy of Calcimimetics in Secondary Hyperparathyroidism (Data from Cinacalcet and Etelcalcetide Trials)

Note: The following data are from clinical trials of other calcimimetics and are provided for illustrative purposes due to the lack of publicly available human clinical trial data for this compound. These results demonstrate the expected clinical effects of this drug class.

Cinacalcet

| Patient Population | Dosage | Mean Baseline PTH (pg/mL) | Mean Change in PTH |

| Hemodialysis patients with SHPT | 30-180 mg/day (titrated) | 722 | -43% |

Source: Block GA, et al. (2004)

Etelcalcetide

| Patient Population | Intervention | Proportion Achieving >30% PTH Reduction |

| Hemodialysis patients with SHPT | Etelcalcetide | 74.0% |

| Placebo | 8.3% |

Source: Block GA, et al. (2017)

Pharmacokinetic Parameters of Calcimimetics in Humans

Note: The following data are from studies of other calcimimetics and are intended to provide a general pharmacokinetic profile for this class of drugs.

Cinacalcet

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours |

| Terminal Half-life (t1/2) | 30-40 hours |

| Protein Binding | ~93-97% |

| Metabolism | Hepatic (CYP3A4, CYP2D6, CYP1A2) |

Source: Padhi D, et al. (2008)

Etelcalcetide

| Parameter | Value |

| Administration | Intravenous |

| Elimination Half-life | 3-4 days in hemodialysis patients |

Source: Martin KJ, et al. (2017)

Experimental Protocols

Measurement of Serum Parathyroid Hormone (PTH) - Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a typical sandwich ELISA for the quantitative measurement of intact PTH in serum.

-

Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for the C-terminal region of PTH.

-

Sample and Standard Incubation:

-

Add 50 µL of standards, controls, and patient serum samples to the appropriate wells.

-

Add 100 µL of a horseradish peroxidase (HRP)-conjugated antibody specific for the N-terminal region of PTH to each well.

-

Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

-

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with a wash buffer to remove any unbound substances.

-

Substrate Reaction:

-

Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

-

Incubate the plate in the dark at room temperature for 15-30 minutes, allowing for color development in proportion to the amount of PTH bound.

-

-

Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2N sulfuric acid) to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PTH concentration in the patient samples by interpolating their absorbance values on the standard curve.

Measurement of Serum Calcium - Atomic Absorption Spectroscopy (AAS)

This protocol describes the determination of total calcium in serum using flame atomic absorption spectroscopy.

-

Sample Preparation:

-

Dilute serum samples 1:50 with a diluent containing 0.5% lanthanum chloride in 0.1 N hydrochloric acid. The lanthanum chloride is added to prevent interference from phosphate.

-

-

Standard Preparation: Prepare a series of calcium standards of known concentrations (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 mmol/L) in the same lanthanum chloride diluent.

-

Instrument Setup:

-

Use a calcium hollow-cathode lamp.

-

Set the wavelength to 422.7 nm.

-

Aspirate deionized water to zero the instrument.

-

-

Calibration: Aspirate the calcium standards in ascending order of concentration and record the absorbance for each. Plot a calibration curve of absorbance versus calcium concentration.

-

Sample Measurement: Aspirate the diluted serum samples and record their absorbance.

-

Calculation: Determine the calcium concentration in the diluted samples from the calibration curve. Multiply the result by the dilution factor (50) to obtain the calcium concentration in the original serum sample.

Experimental and Clinical Trial Workflows

Preclinical Evaluation of a Calcimimetic

The following diagram outlines a typical workflow for the preclinical assessment of a novel calcimimetic agent.

Figure 2: Preclinical Workflow. This flowchart depicts a standard process for evaluating the efficacy of a calcimimetic in a preclinical setting.

Representative Clinical Trial Design for a Calcimimetic in SHPT

This diagram illustrates a typical randomized, double-blind, placebo-controlled clinical trial design for evaluating a calcimimetic in hemodialysis patients with secondary hyperparathyroidism.

Figure 3: Clinical Trial Workflow. This diagram outlines a typical design for a clinical trial investigating a calcimimetic for the treatment of secondary hyperparathyroidism.

Conclusion

This compound, as a positive allosteric modulator of the CaSR, holds promise as a therapeutic agent for the management of secondary hyperparathyroidism. Its mechanism of action directly targets the underlying pathophysiology of excessive PTH secretion. While preclinical data in animal models are encouraging, demonstrating a dose-dependent reduction in PTH and an anti-proliferative effect on parathyroid cells, there is a notable absence of publicly available human clinical trial data. The provided clinical data from other calcimimetics, cinacalcet and etelcalcetide, offer valuable insights into the potential clinical efficacy and safety profile of this drug class in treating SHPT in patients with CKD. Further clinical investigation of this compound is warranted to establish its therapeutic utility in humans. The experimental protocols and pathway diagrams included in this guide are intended to serve as a resource for researchers and drug development professionals working in this field.

References

- 1. Neurocrine reports data from Phase II schizophrenia treatment trial [clinicaltrialsarena.com]

- 2. Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tecalcet Hydrochloride: A Deep Dive into Calcium-Sensing Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecalcet hydrochloride is a potent, orally active, second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This whitepaper provides a comprehensive technical overview of the pharmacodynamics of this compound hydrochloride, detailing its mechanism of action, downstream signaling pathways, and its effects on key physiological parameters. The information presented herein is compiled from preclinical and clinical research, offering valuable insights for professionals in the field of drug development and endocrine research.

Introduction

Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disordered mineral metabolism. Conventional therapies, including phosphate binders and active vitamin D sterols, are often limited by hypercalcemia and hyperphosphatemia. Calcimimetics represent a targeted therapeutic approach by directly modulating the Calcium-Sensing Receptor (CaSR), the principal regulator of PTH secretion. This compound hydrochloride (also known as R-568) is a calcimimetic designed to offer a favorable pharmacodynamic profile for the management of SHPT.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound hydrochloride's primary mechanism of action is the positive allosteric modulation of the CaSR, a G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[1][2][3] this compound binds to a site on the CaSR distinct from the orthosteric calcium-binding site. This allosteric binding induces a conformational change in the receptor, increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][4] Consequently, at any given extracellular calcium concentration, the CaSR is more readily activated in the presence of this compound. This heightened activation of the CaSR effectively suppresses the synthesis and secretion of PTH from the parathyroid glands.

Signaling Pathways

The activation of the CaSR by this compound and extracellular calcium initiates a cascade of intracellular signaling events. The CaSR couples to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o, leading to the activation of various downstream effectors.

Gαq/11-Mediated Pathway

Upon activation, the CaSR stimulates the Gαq/11 pathway, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). The subsequent increase in cytosolic calcium concentration is a key signal for the inhibition of PTH secretion. DAG, along with the elevated Ca²⁺i, activates protein kinase C (PKC), which further contributes to the regulation of cellular processes.

Gαi/o-Mediated Pathway and MAPK Activation

In addition to Gαq/11, the CaSR also couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, both Gαq/11 and Gαi/o signaling can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase 1/2 (ERK1/2). This pathway is implicated in the regulation of gene expression and cellular proliferation within the parathyroid gland.

Quantitative Pharmacodynamic Effects

The pharmacodynamic effects of this compound hydrochloride have been quantified in various preclinical and clinical studies.

In Vitro Studies

In vitro assays using cells expressing the CaSR have demonstrated the potency of this compound.

| Parameter | Value | Cell Line | Conditions | Reference |

| EC₅₀ for [Ca²⁺]i increase | 51 nM | HEK293 cells expressing human parathyroid CaR | In the presence of 0.5 mM extracellular Ca²⁺ | |

| IC₅₀ for PTH secretion | 28 nM | Cultured bovine parathyroid cells | In the presence of 0.5 mM extracellular Ca²⁺ | |

| EC₅₀ for Calcitonin secretion | 34 nM | Rat medullary thyroid carcinoma 6-23 cells expressing the CaR | - | |

| Shift in EC₅₀ for extracellular Ca²⁺ | Decreased to 0.61 ± 0.04 mM | - | This compound (0.1-100 nM) |

In Vivo Studies (Rat Model of Secondary Hyperparathyroidism)

Studies in a rat model of SHPT induced by 5/6 nephrectomy have shown the in vivo efficacy of this compound.

| Dosage | Effect on Serum PTH | Effect on Parathyroid Gland | Reference |

| 1.5 mg/kg (orally, twice daily for 4 days) | Dose-dependent reduction | 20% reduction in BrdU-positive parathyroid cells | |

| 15 mg/kg (orally, twice daily for 4 days) | Dose-dependent reduction | 50% reduction in BrdU-positive parathyroid cells | |

| 5 or 10 mg/kg (daily gavage for 4 weeks) | Significant decrease | Significant reduction in PCNA-positive cells and parathyroid weight |

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human parathyroid CaSR.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer containing a low calcium concentration.

-

Cells are washed and incubated with varying concentrations of this compound hydrochloride in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).

-

Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using a fluorescence plate reader.

-

The EC₅₀ value is calculated from the concentration-response curve.

-

In Vivo Rat Model of Secondary Hyperparathyroidism

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of SHPT: A two-stage 5/6 nephrectomy is performed to induce chronic kidney disease and subsequent SHPT.

-

Treatment:

-

Following a recovery and disease development period (e.g., 6 weeks post-surgery), rats are randomized into treatment and vehicle control groups.

-

This compound hydrochloride is administered orally (e.g., by gavage) at specified doses and frequencies (e.g., 1, 5, or 10 mg/kg daily).

-

The vehicle group receives the same volume of the vehicle solution.

-

-

Endpoint Measurement:

-

Blood samples are collected at baseline and at various time points throughout the study to measure serum PTH, calcium, and phosphorus levels.

-

At the end of the study, parathyroid glands are harvested, weighed, and processed for histological analysis (e.g., immunohistochemistry for proliferation markers like PCNA or BrdU).

-

Conclusion

This compound hydrochloride is a potent positive allosteric modulator of the Calcium-Sensing Receptor with a well-defined mechanism of action. By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses PTH secretion through the activation of Gαq/11 and Gαi/o signaling pathways. Preclinical studies have demonstrated its efficacy in reducing PTH levels and mitigating parathyroid gland hyperplasia in a dose-dependent manner. This in-depth understanding of the pharmacodynamics of this compound hydrochloride is crucial for its continued development and clinical application in the management of secondary hyperparathyroidism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound HCl (KRN568; NPS-R568; R568) | CaSR | CAS 177172-49-5 | Buy this compound HCl (KRN568; NPS-R568; R568) from Supplier InvivoChem [invivochem.com]

- 4. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

Tecalcet: A Positive Allosteric Modulator of the Calcium-Sensing Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tecalcet (also known as R-568) is a potent, orally active, small molecule that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This mechanism of action makes it a valuable pharmacological tool for studying the CaSR and a potential therapeutic agent for the management of secondary hyperparathyroidism (SHPT), a common complication in patients with chronic kidney disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and detailed experimental protocols for its characterization. Due to the limited availability of public human clinical trial data for this compound, this guide also includes clinical data for other approved calcimimetics, cinacalcet and etelcalcetide, to provide a broader context for the therapeutic class.

Introduction to this compound and the Calcium-Sensing Receptor

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Located primarily on the surface of parathyroid chief cells, the CaSR detects minute fluctuations in extracellular calcium concentrations.[1] Activation of the CaSR initiates intracellular signaling cascades that ultimately inhibit the secretion of PTH.[1] In patients with chronic kidney disease, impaired mineral metabolism leads to persistently low calcium and high phosphate levels, resulting in a compensatory and often excessive secretion of PTH, a condition known as secondary hyperparathyroidism.

This compound is a calcimimetic agent, meaning it "mimics" the effect of calcium on the CaSR.[3] However, instead of binding to the same site as calcium (the orthosteric site), this compound binds to an allosteric site within the transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium, thus potentiating its signaling at any given calcium concentration.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the positive allosteric modulation of the CaSR. This leads to a leftward shift in the concentration-response curve for extracellular calcium, effectively lowering the set-point for PTH secretion.

Upon activation by calcium and potentiation by this compound, the CaSR couples to multiple intracellular G-protein signaling pathways, primarily Gq/11 and Gi/o.

-

Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The subsequent increase in intracellular calcium concentration is a key signal for the inhibition of PTH secretion.

-

Gi/o Pathway: The Gi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels are also associated with reduced PTH secretion.

The interplay of these signaling pathways culminates in the potent suppression of PTH synthesis and release from the parathyroid glands.

Quantitative Data

Preclinical In Vitro Data for this compound

The following table summarizes the in vitro activity of this compound on the human CaSR expressed in Chinese Hamster Ovary (CHO) cells.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 of this compound | 80 nM | CHO cells | Intracellular Ca2+ increase | |

| Effect on Extracellular Ca2+ EC50 | Decreased to 0.61 ± 0.04 mM | CHO cells | Intracellular Ca2+ increase |

Preclinical In Vivo Data for this compound

The following table presents the in vivo effects of this compound in a rat model of renal insufficiency.

| Animal Model | Dosage | Duration | Key Findings | Reference |

| 10-week-old Male Sprague-Dawley rats with renal insufficiency | 1.5 mg/kg (low dose) and 15 mg/kg (high dose), orally, twice daily | 4 days | - Dose-dependent reduction in serum PTH levels. - 20% reduction in BrdU-positive parathyroid cells at low dose. - 50% reduction in BrdU-positive parathyroid cells at high dose. - Dose-dependent reduction in parathyroid cell volume. |

Clinical Data for Other Calcimimetics

As comprehensive human clinical trial data for this compound is not widely available, the following tables provide a summary of the clinical pharmacology of cinacalcet and etelcalcetide for context.

Table 3.3.1: Pharmacokinetics of Cinacalcet in Humans

| Parameter | Value | Conditions |

| Bioavailability | 20-25% | - |

| Tmax | 2-6 hours | Oral administration |

| Protein Binding | 93-97% | - |

| Metabolism | Hepatic (CYP3A4, CYP2D6, CYP1A2) | - |

| Terminal Half-life | 30-40 hours | - |

Table 3.3.2: Pharmacodynamics of Etelcalcetide in Hemodialysis Patients with SHPT

| Study | Dosage | Duration | Key Findings |

| Phase 3 Trials | 5 mg starting dose, titrated up to 15 mg, three times a week | 26 weeks | - 74-75% of patients achieved >30% reduction in PTH from baseline (vs. 8-10% for placebo). - Significant reductions in serum calcium and phosphorus. |

| DUET Trial | Etelcalcetide + active vitamin D or etelcalcetide + oral calcium | 12 weeks | - 90% of patients in the etelcalcetide + vitamin D group reached the primary endpoint (≥50% PTH reduction and PTH ≤ 240 pg/mL). |

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in response to CaSR activation.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

This compound

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with dual excitation capabilities

Procedure:

-

Cell Preparation: Seed HEK293-CaSR cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the Fura-2 AM loading solution. Incubate for 60 minutes at 37°C in the dark.

-

Washing: After incubation, gently wash the cells twice with fresh HBSS to remove any extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader. Measure the fluorescence intensity at an emission wavelength of 505 nm, with alternating excitation wavelengths of 340 nm and 380 nm. Establish a stable baseline reading before adding the test compounds.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon addition of this compound to determine its effect on intracellular calcium mobilization.

Parathyroid Hormone (PTH) Immunoassay (ELISA)

This protocol outlines the general steps for quantifying PTH levels in serum or plasma samples.

References

The Discovery and Development of Tecalcet (NPS R-568): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecalcet (NPS R-568) is a pioneering calcimimetic agent that has played a crucial role in validating the calcium-sensing receptor (CaSR) as a therapeutic target for disorders of parathyroid hormone (PTH) excess. As a positive allosteric modulator of the CaSR, this compound sensitizes the receptor to extracellular calcium, leading to a reduction in PTH secretion and a subsequent decrease in plasma calcium levels. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data in structured tables, detailing experimental protocols for pivotal studies, and illustrating critical pathways and workflows through diagrams.

Introduction

Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated levels of parathyroid hormone (PTH). This condition contributes to mineral and bone disorders, cardiovascular disease, and increased mortality. The discovery of the calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, revolutionized the understanding of calcium homeostasis and opened a new avenue for therapeutic intervention. This compound (NPS R-568) emerged as a first-in-class calcimimetic, a compound that mimics the effect of extracellular calcium on the CaSR, thereby offering a novel approach to the management of hyperparathyroidism.

Mechanism of Action

This compound is an orally active, small molecule that acts as a positive allosteric modulator of the CaSR.[1][2] It does not directly activate the receptor but enhances its sensitivity to extracellular calcium ions (Ca²⁺).[1] By binding to a site distinct from the calcium-binding domain, this compound induces a conformational change in the receptor that potentiates its signaling cascade upon calcium binding. This leads to the activation of phospholipase C and the subsequent mobilization of intracellular calcium, which ultimately inhibits the synthesis and secretion of PTH from the parathyroid glands.[1][3]

dot

References

- 1. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound HCl (KRN568; NPS-R568; R568) | CaSR | CAS 177172-49-5 | Buy this compound HCl (KRN568; NPS-R568; R568) from Supplier InvivoChem [invivochem.com]

- 3. Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

Tecalcet's Modulation of Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which Tecalcet (also known as R-568) influences intracellular calcium levels. This compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By enhancing the sensitivity of the CaSR to extracellular calcium, this compound triggers a cascade of intracellular events culminating in an increase in cytosolic calcium concentrations.[1][2] This guide details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for studying these effects.

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the CaSR, a G protein-coupled receptor (GPCR).[3] This binding event induces a conformational change in the receptor, increasing its affinity for its endogenous ligand, extracellular calcium (Ca²⁺o).[1][2] Consequently, the CaSR becomes activated at lower concentrations of extracellular calcium than would normally be required.

The activated CaSR primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. The binding of IP₃ to its receptors opens these channels, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration ([Ca²⁺]i).

Quantitative Effects on Intracellular Calcium

This compound's potentiation of the CaSR's sensitivity to extracellular calcium has been quantified in several studies. The primary effect is a leftward shift in the concentration-response curve for extracellular calcium, meaning a lower concentration of calcium is needed to elicit a half-maximal response (EC₅₀).

| Parameter | Value | Cell Type | Notes |

| EC₅₀ for Extracellular Ca²⁺ (in the presence of this compound) | 0.61 ± 0.04 mM | CHO cells expressing human CaSR | This compound (0.1-100 nM) shifts the concentration-response curve for extracellular Ca²⁺ to the left without affecting the maximal response. |

| This compound Concentration Range for [Ca²⁺]i Increase | 0.1 - 100 µM | Not specified | This compound increases intracellular calcium concentration in a concentration-dependent and stereoselective manner. |

Note: The following table provides a representative, illustrative example of a dose-response relationship for this compound's effect on intracellular calcium, as specific dose-response data with corresponding intracellular calcium concentrations were not available in the reviewed literature. The values are intended to demonstrate the expected trend.

| This compound Concentration (nM) | Representative Fold Increase in [Ca²⁺]i (normalized to baseline) |

| 0.1 | 1.2 |

| 1 | 1.8 |

| 10 | 3.5 |

| 100 | 6.0 |

| 1000 | 6.2 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for measuring this compound-induced changes in intracellular calcium.

Caption: this compound signaling pathway leading to increased intracellular calcium.

Caption: Experimental workflow for intracellular calcium measurement.

Experimental Protocols

Protocol: Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol is adapted for use with adherent cell lines (e.g., HEK293 cells stably expressing the human CaSR) and can be performed using a fluorescence microscope or a plate reader equipped for ratiometric imaging.

Materials:

-

Cells: Adherent cells expressing the CaSR plated on glass coverslips or in black-walled, clear-bottom 96-well plates.

-

Fura-2 AM (acetoxymethyl ester): Calcium indicator dye.

-

Pluronic F-127: A non-ionic surfactant to aid in dye solubilization.

-

Probenecid: An anion transport inhibitor to prevent dye leakage from the cells (optional but recommended).

-

HEPES-buffered saline (HBS):

-

140 mM NaCl

-

5 mM KCl

-

1 mM MgCl₂

-

2 mM CaCl₂

-

10 mM HEPES

-

10 mM Glucose

-

Adjust pH to 7.4 with NaOH.

-

-

This compound stock solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in HBS.

-

Ionomycin: Calcium ionophore for maximal calcium influx (for calibration).

-

EGTA: Calcium chelator for minimal calcium levels (for calibration).

Procedure:

-

Cell Culture and Plating:

-

Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Seed cells onto glass coverslips or into 96-well plates to achieve 70-80% confluency on the day of the experiment.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dissolve Fura-2 AM in anhydrous DMSO to make a 1 mM stock solution.

-

Dilute the Fura-2 AM stock in HBS to the final desired concentration. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersion.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

Add fresh HBS (containing 2.5 mM probenecid, if used) and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.

-

-

Measurement of Intracellular Calcium:

-

Mount the coverslip onto the stage of a fluorescence microscope or place the 96-well plate in a plate reader.

-

Excite the cells alternately at 340 nm and 380 nm, and measure the emission at ~510 nm.

-

Record the baseline fluorescence ratio (F₃₄₀/F₃₈₀) for a few minutes to ensure a stable signal.

-

Add this compound at the desired final concentration and continue recording the fluorescence ratio to observe the change in intracellular calcium.

-

-

Calibration (Optional but Recommended):

-

At the end of the experiment, to convert fluorescence ratios to absolute calcium concentrations, perform a calibration.

-

Add a saturating concentration of a calcium ionophore like ionomycin (e.g., 5-10 µM) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rₘₐₓ).

-

Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rₘᵢₙ).

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sբ₂ / Sₒ₂), where Kₔ is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

-

Data Analysis:

-

The primary data is the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).

-

An increase in this ratio indicates an increase in intracellular calcium concentration.

-

Plot the change in the fluorescence ratio over time to visualize the calcium transient.

-

For dose-response experiments, plot the peak change in the ratio against the logarithm of the this compound concentration to determine the EC₅₀.

This guide provides a comprehensive overview of this compound's effect on intracellular calcium levels, intended to support further research and development in this area. The provided protocols and diagrams offer a framework for investigating the pharmacological properties of this compound and other CaSR modulators.

References

An In-depth Technical Guide on the Interaction of Tecalcet with G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tecalcet (also known as R-568) is a potent, orally active calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively reduces the secretion of parathyroid hormone (PTH). This guide provides a detailed overview of this compound's mechanism of action, its interaction with the CaSR, the resultant intracellular signaling cascades, key quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action at the Calcium-Sensing Receptor (CaSR)

This compound exerts its pharmacological effect not by directly activating the CaSR, but by allosterically modulating it. This means it binds to a site on the receptor distinct from the orthosteric site for the endogenous ligand, extracellular calcium (Ca²⁺). This binding event induces a conformational change in the receptor that increases its sensitivity to Ca²⁺.[1][2] Consequently, the CaSR is activated at lower concentrations of extracellular calcium, leading to a leftward shift in the calcium concentration-response curve.[1] This enhanced sensitivity is the core of this compound's therapeutic action, primarily the suppression of PTH secretion from the parathyroid glands.[3]

G-Protein Coupled Signaling Pathways

The CaSR is known to couple to multiple heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[4] this compound's positive allosteric modulation of the CaSR potentiates these pathways.

3.1 Gαq/11 Signaling Pathway Upon activation, the CaSR stimulates Gαq/11 proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 : Diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). This transient increase in cytosolic calcium is a key signaling event.

-

DAG : Remains in the plasma membrane and, in conjunction with the increased Ca²⁺i, activates Protein Kinase C (PKC). PKC then phosphorylates various downstream targets, influencing processes like cell proliferation and differentiation.

3.2 Gαi/o Signaling Pathway The CaSR also couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular levels of cyclic AMP (cAMP). This pathway contributes to the overall cellular response to CaSR activation.

Caption: this compound allosterically modulates the CaSR, enhancing signaling via Gαq/11 and Gαi/o pathways.

Data Presentation: Potency of this compound

The potency of a compound is a measure of the concentration required to produce a specific effect. For agonists and positive allosteric modulators like this compound, this is typically quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.

| Parameter | Assay Type | Species/Cell Line | Measured Effect | Value | Reference |

| EC50 | PTH Secretion Inhibition | Rat | 50% inhibition of parathyroid hormone secretion | 9.1 nM | (FAN, Y. et al., 2022) |

| EC50 | Intracellular Calcium | HEK293 cells expressing human CaSR | 50% maximal increase in intracellular Ca²⁺ | 29 nM | (FAN, Y. et al., 2022) |

| EC50 | Extracellular Calcium | Not Specified | Concentration of extracellular Ca²⁺ to elicit 50% response | 0.61 ± 0.04 mM |

Experimental Protocols

Characterizing the interaction of this compound with the CaSR involves a variety of in vitro and in vivo assays. Below are generalized methodologies for two key experiments.

5.1 In Vitro Intracellular Calcium Mobilization Assay

This assay is fundamental for quantifying the potency of CaSR modulators by measuring the increase in cytosolic calcium following receptor activation.

Objective: To determine the EC50 of this compound by measuring its ability to potentiate Ca²⁺-induced intracellular calcium mobilization in cells expressing the CaSR.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in appropriate media and seeded into 96- or 384-well black-wall, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4) for a specified time at 37°C. These dyes exhibit a significant change in fluorescence intensity upon binding to free calcium.

-

Compound Preparation: A dilution series of this compound is prepared in an appropriate assay buffer.

-

Assay Execution: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR Tetra® System). A baseline fluorescence reading is taken. The this compound dilutions are then added to the wells, followed by a fixed, sub-maximal concentration of extracellular Ca²⁺.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to intracellular calcium concentration, are monitored in real-time.

-

Data Analysis: The peak fluorescence response is measured for each this compound concentration. The data are normalized and plotted against the logarithm of the compound concentration to generate a dose-response curve. The EC50 value is calculated from this curve using a four-parameter logistic equation.

5.2 Ex Vivo Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the primary therapeutic effect of calcimimetics: the inhibition of PTH secretion.

Objective: To determine the potency of this compound in suppressing PTH secretion from parathyroid tissue.

Methodology:

-

Tissue Preparation: Parathyroid glands are obtained from an appropriate animal model (e.g., rats). The glands are minced into small fragments and washed in a low-calcium buffer.

-

Incubation: Tissue fragments are incubated in multi-well plates with varying concentrations of this compound in the presence of a fixed concentration of extracellular calcium.

-

Sample Collection: After the incubation period, the supernatant (culture medium) is collected from each well.

-

PTH Quantification: The concentration of PTH in the collected supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of PTH secreted at each this compound concentration is expressed as a percentage of the control (no drug). A dose-response curve is generated by plotting PTH secretion against the log of this compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Caption: Workflow for determining this compound's EC50 via an intracellular calcium mobilization assay.

Conclusion

This compound is a positive allosteric modulator of the Calcium-Sensing Receptor, a key GPCR in calcium homeostasis. By increasing the receptor's sensitivity to extracellular calcium, this compound effectively activates Gαq/11 and Gαi/o signaling pathways. This leads to increased intracellular calcium mobilization and decreased cAMP levels, ultimately resulting in the potent inhibition of parathyroid hormone secretion. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals involved in the development and study of calcimimetic drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Drugs inhibiting parathyroid hormone (PTH) secretion by control of the calcium receptor (calcimimetics)--effect on the set point of calcium-regulated PTH secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Tecalcet Beyond the Calcium-Sensing Receptor (CaSR): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tecalcet (R-568) is a potent, orally bioavailable, second-generation calcimimetic that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] Its primary therapeutic action involves sensitizing the CaSR to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH) and subsequently lowering serum calcium levels. While the on-target effects of this compound on the CaSR are well-documented, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available, albeit limited, public information on the cellular targets of this compound and related calcimimetics beyond the CaSR. It provides an overview of potential off-target systems based on clinical observations with the first-generation calcimimetic, cinacalcet, and details the state-of-the-art experimental and computational methodologies for identifying and characterizing such off-target effects.

On-Target Pharmacology of this compound: The Calcium-Sensing Receptor

The primary and well-established molecular target of this compound is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). This compound binds to a transmembrane site on the CaSR, distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺). This allosteric modulation enhances the signal transduction cascade upon Ca²⁺ binding, leading to the inhibition of PTH secretion from the parathyroid glands.

Quantitative On-Target Activity

The following table summarizes the known quantitative data for the on-target activity of this compound.

| Parameter | Value | Assay Conditions | Reference |

| EC₅₀ (for Ca²⁺) | Decreased to 0.61 ± 0.04 mM | In the presence of this compound (NPS 568, 0.1-100 nM) | [1] |

| [Ca²⁺]i Increase | Concentration-dependent | This compound (NPS 568, 0.1-100 μM) | [1] |

Potential Cellular Targets of this compound Beyond the CaSR

Gastrointestinal System

Nausea and vomiting are the most frequently reported side effects of cinacalcet.[2][3] While these can be central nervous system-mediated, a direct effect on the gastrointestinal tract is plausible. Furthermore, cases of upper gastrointestinal bleeding have been reported.

A proposed mechanism for cinacalcet-induced gastric ulcers involves the activation of CaSR expressed on gastric G-cells and parietal cells, leading to increased gastrin and gastric acid secretion. Although this is a CaSR-mediated effect, it occurs outside the primary therapeutic target tissue (parathyroid gland) and represents a tissue-specific cellular consequence.

A study on the T84 human colon carcinoma cell line demonstrated that cinacalcet inhibits cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion. This effect, while dependent on CaSR activation, proceeds through a non-canonical signaling pathway involving phospholipase C (PLC) and phosphodiesterases (PDEs), ultimately reducing intracellular cyclic AMP (cAMP) levels.

Cardiovascular System

Cardiovascular side effects, including hypotension and, in rare cases, heart failure, have been associated with cinacalcet. The EVOLVE trial, a large clinical study on cinacalcet, did not show a significant reduction in the primary composite cardiovascular endpoint in the intention-to-treat analysis. However, post-hoc analyses suggested a potential reduction in non-atherosclerotic cardiovascular events, such as sudden death and heart failure. The molecular basis for these observations remains to be fully elucidated but could involve off-target interactions with ion channels or other receptors in cardiovascular tissues.

Experimental Protocols for Off-Target Identification

A variety of experimental and computational approaches can be employed to identify the off-target interactions of a small molecule like this compound.

In Vitro Off-Target Screening Panels

A standard approach in safety pharmacology is to screen the test compound against a panel of known molecular targets commonly associated with adverse drug reactions.

This technique assesses the ability of a test compound to displace a radiolabeled ligand from its target receptor. It is a high-throughput method to identify potential binding interactions.

Experimental Protocol: Radioligand Binding Assay for a GPCR Panel

-

Target Preparation: Membranes are prepared from cell lines stably expressing the target GPCRs or from native tissues. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Assay Setup: The assay is typically performed in a 96-well format. Each well contains the prepared membranes, a known concentration of a specific radioligand for the target receptor, and the test compound (this compound) at various concentrations.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

A typical safety panel would include a diverse set of GPCRs, ion channels, transporters, and enzymes.

This technology allows for the screening of a test molecule against thousands of human membrane and secreted proteins expressed in their native cellular environment.

Experimental Protocol: Retrogenix® Cell Microarray Off-Target Screening

-

Library Preparation: An expression vector library containing cDNAs for thousands of human plasma membrane and secreted proteins is utilized.

-

Microarray Printing: The expression vectors are printed onto specialized glass slides.

-

Reverse Transfection: Human cells (e.g., HEK293) are cultured on the slides, leading to localized overexpression of the individual proteins at specific spots on the microarray.

-

Test Molecule Incubation: The test molecule (e.g., labeled this compound or an antibody against this compound for detection) is incubated with the cell microarray.

-

Detection: Binding of the test molecule to specific protein-expressing cells is detected, typically using fluorescence-based methods.

-

Hit Identification and Validation: The coordinates of the fluorescent spots on the microarray correspond to specific proteins from the expression library, thus identifying potential off-targets. Hits are then typically validated through secondary assays.

In Silico Off-Target Prediction

Computational methods can predict potential off-target interactions based on the chemical structure of the drug and known ligand-target relationships.

Methodology: In Silico Target Prediction

-

Ligand-Based Approaches: These methods compare the 2D or 3D structure of the test molecule (this compound) to databases of compounds with known biological activities. Tools like SwissTargetPrediction, TargetHunter, and CACTI utilize chemical similarity principles to predict potential targets.

-

Structure-Based Approaches (Docking): If the 3D structures of potential off-target proteins are known, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the test molecule with these proteins.

-